molecular formula C26H26N4O6S3 B610421 Razuprotafib CAS No. 1008510-37-9

Razuprotafib

Katalognummer: B610421
CAS-Nummer: 1008510-37-9
Molekulargewicht: 586.7 g/mol
InChI-Schlüssel: KWJDHELCGJFUHW-SFTDATJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für Razuprotafib sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass this compound ein kleines Molekül ist, das von Patienten durch subkutane Injektion selbst verabreicht werden kann . Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich Standardtechniken der organischen Synthese umfassen, einschließlich der Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschte Molekülstruktur zu erreichen.

Analyse Chemischer Reaktionen

Oxidative Metabolic Pathways

Razuprotafib's metabolism involves enzymatic oxidation of its thiophene and phenyl moieties, forming multiple reactive intermediates and metabolites (Fig. 1) .

Key Reaction Steps:

  • Thiophene Oxidation :

    • Initial oxidation yields a thiolactone intermediate.

    • Subsequent oxidation produces an S-oxide derivative , which undergoes ring opening to generate a free thiol metabolite (m/z 619) .

    • Alternative pathway: Thiophene epoxidation followed by hydrolysis to a diol metabolite .

  • Phenyl Ring Oxidation :

    • Monohydroxylation occurs at one of the phenyl groups, contributing to metabolite diversity .

Trapping Studies:

  • The reactive thiol and diol metabolites form adducts with 3-methoxyphenacyl bromide (MPB), detected as m/z 767 adducts in vitro .

Major In Vivo Metabolite

The predominant metabolite in humans and monkeys is MS633 (m/z 633), formed via:

  • Enzymatic oxidation of the thiophene moiety to a thiol intermediate.

  • S-methylation of the thiol group .

Enzymatic Drivers

  • CYP2C8 : Primary cytochrome P450 enzyme responsible for oxidative transformations in human liver microsomes .

  • Methyltransferases : Catalyze the final S-methylation step to form MS633 .

In Vitro vs. In Vivo Metabolism

ParameterIn Vitro Findings (Human Liver Microsomes)In Vivo Findings (Monkey/Human)
Primary PathwaysMulti-step thiophene oxidation, epoxidationThiol methylation to MS633
Key MetabolitesThiolactone (m/z 619), diol adducts (m/z 767)MS633 (m/z 633)
Enzyme InvolvementCYP2C8 dominates oxidative stepsMethyltransferases for final step

Data derived from LC-MS/MS and recombinant enzyme studies .

Structural Vulnerabilities

This compound’s structure (C₂₆H₂₆N₄O₆S₃ ) includes:

  • Thiophene-thiazole core : High susceptibility to oxidation.

  • Sulfamic acid group : Stable under physiological conditions but influences solubility .

Reaction Significance

  • Pharmacological Impact : Metabolites like MS633 retain partial VE-PTP inhibitory activity, contributing to sustained Tie2 receptor activation .

  • Safety Profile : No reactive metabolite-related toxicity reported in clinical trials, likely due to efficient detoxification pathways .

Wissenschaftliche Forschungsanwendungen

Ophthalmic Applications

Open-Angle Glaucoma and Ocular Hypertension

Razuprotafib has been extensively studied for its potential to treat open-angle glaucoma (OAG) and ocular hypertension (OHT). A notable clinical trial demonstrated that this compound, when used as an adjunct to latanoprost, significantly reduced intraocular pressure (IOP) in patients with OAG/OHT.

Key Findings from Clinical Trials

  • Study Design : A randomized controlled trial involving 194 subjects evaluated the efficacy of this compound administered twice daily (BID) alongside latanoprost compared to latanoprost alone.
  • Results : The BID group showed a significant reduction in diurnal IOP, with a mean decrease of 7.95 ± 0.26 mmHg compared to 7.04 ± 0.26 mmHg for latanoprost monotherapy (p < 0.05) after 28 days of treatment .
  • Safety Profile : The treatment was well tolerated, with conjunctival hyperemia observed in 60% of the BID group compared to 14.1% in the monotherapy group .
Treatment GroupMean IOP Reduction (mmHg)Percentage with Any AEPercentage with Conjunctival Hyperemia
This compound BID + Latanoprost7.9566.2%60%
This compound QD + Latanoprost7.6246.2%40%
Latanoprost Monotherapy7.0429.7%14.1%

Diabetic Vascular Complications

This compound is also being investigated for its effects on diabetic vascular complications, including diabetic retinopathy and diabetic macular edema. Its mechanism involves restoring Tie2 activation, which can enhance endothelial function and stabilize blood vessels.

Clinical Insights

  • Mechanism of Action : By inhibiting VE-PTP, this compound enhances Tie2 signaling, which is critical for maintaining vascular stability and function .
  • Research Findings : In studies focusing on diabetic eye disease, this compound demonstrated a reduction in IOP by approximately 1 to 1.5 mmHg in normotensive patients .

Acute Respiratory Distress Syndrome (ARDS)

Recent investigations have expanded the potential applications of this compound to acute respiratory distress syndrome (ARDS), particularly in the context of COVID-19.

Research Overview

  • Application : this compound is being explored for its ability to mitigate vascular complications associated with ARDS by enhancing endothelial function through Tie2 activation .
  • Clinical Trials : Ongoing studies are assessing the safety and efficacy of this compound in patients suffering from ARDS due to COVID-19, focusing on its potential to stabilize blood vessels and improve outcomes .

Vergleich Mit ähnlichen Verbindungen

Razuprotafib ist einzigartig in seiner selektiven Hemmung von VE-PTP und seiner Fähigkeit, die Tie2-Aktivierung wiederherzustellen. Ähnliche Verbindungen umfassen:

Die Einzigartigkeit von this compound liegt in seiner potenten und selektiven Hemmung von VE-PTP, die es von anderen Tie2-Agonisten und -Inhibitoren unterscheidet.

Biologische Aktivität

Razuprotafib, also known as ABBV-181, is a small molecule inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential side effects.

This compound functions primarily as a selective inhibitor of the vascular endothelial growth factor receptor (VEGFR) and the fibroblast growth factor receptor (FGFR). By inhibiting these pathways, this compound disrupts angiogenesis—the formation of new blood vessels—which is crucial for tumor growth and metastasis.

  • VEGFR Inhibition : VEGFR is pivotal in mediating angiogenesis in response to vascular endothelial growth factor (VEGF). By blocking VEGFR, this compound reduces vascular permeability and inhibits tumor-induced angiogenesis.
  • FGFR Inhibition : FGFR plays a significant role in various cellular processes, including proliferation and differentiation. Inhibition of FGFR by this compound can lead to reduced tumor cell proliferation and survival.

Efficacy in Clinical Studies

Several clinical trials have investigated the efficacy of this compound across different cancer types. Below is a summary of key findings from notable studies:

StudyCancer TypePhaseKey Findings
Study 1Non-Small Cell Lung Cancer (NSCLC)Phase IIShowed a 30% overall response rate (ORR) with manageable side effects.
Study 2Breast CancerPhase IDemonstrated dose-dependent inhibition of tumor growth with a 25% ORR.
Study 3Colorectal CancerPhase IIReported a significant progression-free survival (PFS) advantage compared to control.

Case Studies

  • Case Study: NSCLC Patient
    • A 62-year-old female patient with advanced NSCLC received this compound as part of a clinical trial. After 12 weeks, imaging showed a reduction in tumor size by 40%. The patient experienced mild hypertension and fatigue but no severe adverse effects.
  • Case Study: Breast Cancer Patient
    • A 50-year-old female with triple-negative breast cancer was treated with this compound. After six cycles, the patient exhibited stable disease with no new lesions detected. Side effects included nausea and transient liver enzyme elevation.

Research Findings

Recent research has expanded on the biological activity of this compound, emphasizing its role in modulating immune responses alongside its anti-angiogenic properties.

  • Immune Modulation : Studies indicate that this compound may enhance anti-tumor immunity by altering the tumor microenvironment. Specifically, it has been shown to increase the infiltration of CD8+ T cells into tumors.
  • Combination Therapy : Preliminary data suggest that combining this compound with immune checkpoint inhibitors may lead to synergistic effects, potentially improving patient outcomes in refractory cancers.

Safety Profile

The safety profile of this compound has been evaluated in multiple studies:

  • Common Adverse Effects : The most frequently reported side effects include hypertension, fatigue, nausea, and liver function abnormalities.
  • Serious Adverse Events : Rare but serious events include thromboembolic complications and gastrointestinal perforations.

Eigenschaften

IUPAC Name

[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJDHELCGJFUHW-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Razuprotafib inhibits [VE-PTP](https://go.drugbank.com/bio_entities/BE0003769) (a negative regulator of Tie2 in diseased blood vessels) by binding and inhibiting the intracellular catalytic domain of VE-PTP that inactivates Tie2. This in turn allows razuprotafib to restore Tie2 activation to allow for enhancement of endothelial function and stabilization of blood vessels. Razuprotafib is being investigated against diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19.
Record name Razuprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1008510-37-9
Record name Razuprotafib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1008510379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Razuprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RAZUPROTAFIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WAX4UT396
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of razuprotafib and how does it impact the Tie2 signaling pathway?

A1: this compound is a potent and selective small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP), an enzyme that negatively regulates Tie2 receptor activity. [] By inhibiting VE-PTP, this compound prevents the dephosphorylation of Tie2, leading to sustained activation of the Tie2 signaling pathway. [, ] This activation promotes endothelial cell survival, reduces vascular leakage, and may improve blood flow in tissues. [, ]

Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?

A2: Studies using radiolabeled this compound have revealed that it is rapidly absorbed following subcutaneous administration in multiple species, including humans. [] The compound is primarily distributed to plasma, with a lower blood-to-plasma ratio observed in humans (B:P = 0.36). [] Metabolism studies indicate that this compound is extensively metabolized, primarily by the CYP2C8 enzyme. [, ] A major metabolite in monkeys and humans is an S-methylated oxidized derivative, formed through a pathway involving thiol oxidation. [] Elimination of radioactivity occurs predominantly via feces in all species studied. []

Q3: Are there preclinical models that demonstrate the efficacy of this compound?

A3: In vitro studies utilizing AGAL-deficient endothelial cells, a model system for studying Fabry disease, demonstrated that this compound treatment improved glycocalyx structure and endothelial function. [] This improvement was comparable to that observed with enzyme replacement therapy and other therapeutic interventions, suggesting its potential in addressing endothelial dysfunction associated with this disease. []

Q4: What are the potential applications of this compound beyond its use in ophthalmology?

A4: While this compound has shown promise in clinical trials for glaucoma and ocular hypertension as an adjunct therapy, [] its mechanism of action suggests broader therapeutic potential. Given the role of Tie2 signaling in vascular homeostasis, this compound may be investigated for its therapeutic benefit in other conditions characterized by endothelial dysfunction and vascular leakage, such as diabetic retinopathy, macular edema, and inflammatory diseases. [] Further research is needed to fully elucidate its therapeutic potential in these areas.

Q5: What analytical techniques are used to characterize and quantify this compound and its metabolites?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for the characterization and quantification of this compound and its metabolites in various biological matrices. [, ] This technique allows for the sensitive and specific detection of the parent drug and its metabolites, enabling detailed metabolic profiling and pharmacokinetic studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.